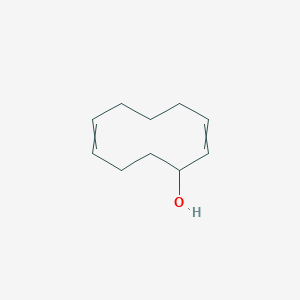

Cyclodeca-2,7-dien-1-ol

Description

Structure

2D Structure

Properties

CAS No. |

61967-03-1 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

cyclodeca-2,7-dien-1-ol |

InChI |

InChI=1S/C10H16O/c11-10-8-6-4-2-1-3-5-7-9-10/h2,4,7,9-11H,1,3,5-6,8H2 |

InChI Key |

FZXCPMIIIAQKQI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CCCC(C=CC1)O |

Origin of Product |

United States |

The Significance of Medium Ring Carbocyclic Scaffolds

Medium-sized rings, which consist of 8 to 11 atoms, are fundamental structural motifs in a wide array of natural products and medicinally important molecules. nih.govbohrium.comacs.org Their unique three-dimensional structures often impart significant biological activity, making them attractive targets for synthetic chemists. researchgate.net However, the synthesis of these rings presents considerable challenges. nih.govmdpi.com

The formation of medium-sized rings is often hampered by unfavorable enthalpic and entropic factors. bohrium.comnih.gov These include significant transannular strain (interactions between non-adjacent atoms across the ring) and a high degree of conformational flexibility, which makes ring-closure reactions less probable compared to the formation of smaller, more rigid 5- and 6-membered rings. nih.govdu.ac.in Consequently, chemists have developed innovative strategies to overcome these hurdles, such as ring-expansion reactions, ring-closing metathesis, and various transition-metal-catalyzed cyclizations. acs.orgmdpi.comnih.gov The successful construction of these complex scaffolds opens doors to new chemical spaces and the potential for discovering novel therapeutic agents. researchgate.netmdpi.com

Evolving Research on Cyclodeca 2,7 Dien 1 Ol

Cyclodeca-2,7-dien-1-ol and its derivatives have emerged as important intermediates in the total synthesis of various natural products, particularly sesquiterpenoids. Research has evolved from initial isolation and structural elucidation to sophisticated synthetic strategies aimed at controlling the molecule's complex stereochemistry.

Early research often involved the isolation of substituted this compound derivatives from natural sources like liverworts and pine trees. diva-portal.org These natural products, belonging to the germacrane (B1241064) class of sesquiterpenes, exhibit a range of biological activities and have served as inspiration for synthetic endeavors.

More contemporary research focuses on the development of stereoselective synthetic routes to access specific isomers of this compound. These methods are crucial for synthesizing complex natural products and their analogues for biological evaluation. For instance, the solvolysis-cyclization of a this compound derivative has been utilized in the synthesis of racemic globulol. acs.org Furthermore, synthetic processes have been developed to transform (Z,Z)-cyclodeca-2,7-dien-1-ol into complex bicyclic ether systems, demonstrating its utility as a versatile building block. researchgate.net

Mechanistic Elucidation of Reactions Involving Cyclodeca 2,7 Dien 1 Ol

Investigations into Transannular Cyclization Processes

Transannular cyclizations are powerful intramolecular reactions that form new rings across existing medium-sized rings, leading to the formation of complex polycyclic systems often in a single step. researchgate.net These processes are particularly relevant in the chemistry of cyclodeca-2,7-dien-1-ol.

Detailed Analysis of Oxirane Ring Expansion Mechanisms

A notable reaction involving a derivative of this compound is the transannular oxirane ring expansion. A synthetic process has been developed to construct cis- and trans-fused oxane-oxepane systems starting from (Z,Z)-cyclodeca-2,7-dien-1-ol. researchgate.net This process is catalyzed by titanium(IV) isopropoxide and is proposed to proceed through the chemoselective formation of an 11-oxobicyclo[4.4.1]undecane intermediate. researchgate.netresearchgate.net The key step is the intramolecular expansion of an oxirane ring, demonstrating a method for creating bridged oxabicyclic systems. researchgate.net

Electrophilically Initiated Cyclizations: Scope and Limitations

Electrophilically initiated cyclizations are a cornerstone of synthetic strategies involving cyclodecadienol systems. The regio- and stereochemistry of these reactions, particularly those promoted by electrophiles in epoxycycloalkenols, are rationalized by the formation of tricyclic oxonium intermediates. researchgate.net These intermediates effectively direct the incoming electrophile and control the stereochemical outcome of the addition. researchgate.net For instance, the reaction of a derivative, the trans-epoxide (IVa) from decatrienol (III), with iodine in the presence of tetrakis(isopropoxy)titanium leads to a monocyclic iodohydrin (V) and a bridged tetrahydrofuran (B95107) derivative (VI). researchgate.net This highlights the synthetic utility of iodine-promoted transannular ring expansion of a cyclic trans-1,2-epoxy-4(E)-ene system for synthesizing cis-α,α′-dialkylated tetrahydrofuran subunits. researchgate.net

The scope of these cyclizations extends to various electrophiles and substrates, enabling the construction of diverse polycyclic frameworks. researchgate.net However, the success and stereochemical outcome of these reactions are highly dependent on the conformation of the cyclodecane (B1584694) ring and the nature of the electrophile and substituents.

Role of Intermediate Species in Reaction Trajectories

The pathways of these complex rearrangements are often dictated by the formation of transient, high-energy intermediates. Understanding the nature and behavior of these species is critical for predicting and controlling the reaction outcomes.

Spectroscopic and Computational Characterization of Oxonium Ions (e.g., Tricyclic Oxonium Intermediates)

Tricyclic oxonium ions have been proposed as key reactive intermediates in the biosynthesis of many natural products. nih.gov Direct evidence for the existence of these complex and thermally unstable ions has been obtained through low-temperature NMR spectroscopy, supported by density functional theory (DFT) calculations. nih.gov These studies have allowed for the full characterization of these oxonium ions and have demonstrated their role in the formation of natural products upon exposure to various nucleophiles. nih.gov The directing ability of oxygen substituents in controlling the regio- and stereochemistry of electrophilic additions is attributed to the formation of these tricyclic oxonium intermediates. researchgate.net While direct spectroscopic observation in all systems remains challenging due to their transient nature, their existence is strongly supported by the products formed in these reactions. researchgate.netminsocam.org

Pathways Involving Oxocarbenium Ions

In addition to oxonium ions, pathways involving oxocarbenium ions are also significant. A stepwise mechanism involving oxocarbenium ion intermediates provides strong support for the feasibility of the polyepoxide approach to forming ortho- and spiro-condensed polyether toxins of marine origin. researchgate.netresearchgate.net These intermediates are crucial in explaining the formation of various cyclic ether systems.

Regio- and Stereochemical Determinants in Complex Rearrangements

The regio- and stereochemical outcomes of reactions involving this compound are governed by a combination of factors. The inherent conformational preferences of the ten-membered ring, the nature of the substituents, and the reaction conditions all play a crucial role.

The directing ability of existing oxygen functionalities, such as the hydroxyl group in the parent alcohol or an epoxide, is a primary determinant in many of the observed cyclizations. researchgate.net This is exemplified by the formation of tricyclic oxonium intermediates that guide the approach of electrophiles and nucleophiles, leading to high levels of regio- and stereocontrol. researchgate.net For instance, the iodine-promoted transannular ring expansion of specific epoxy cycloalkenols demonstrates this principle, yielding particular regio- and stereoisomers. researchgate.net The biotransformation of a related compound, 8-methyl-trans,trans-cyclodeca-3,7-dien-1β-ol, by Cichorium intybus also suggests a transannular cyclization mechanism is at play to form the observed decalin product. researchgate.net

Interactive Data Table: Key Reactions and Intermediates

| Starting Material | Reagents/Conditions | Key Intermediate(s) | Major Product(s) | Ref. |

|---|---|---|---|---|

| (Z,Z)-Cyclodeca-2,7-dien-1-ol | 1. Epoxidation 2. Ti(OiPr)₄ | 11-Oxobicyclo[4.4.1]undecane | cis- and trans-fused oxane-oxepane systems | researchgate.netresearchgate.net |

| trans-Epoxide of Decatrienol (III) | I₂, Ti(OiPr)₄ | Tricyclic Oxonium Ion | Monocyclic Iodohydrin (V), Bridged Tetrahydrofuran (VI) | researchgate.net |

| Epoxycycloalkenols | Electrophiles (e.g., I⁺) | Tricyclic Oxonium Ion | Regio- and stereospecifically substituted polycycles | researchgate.net |

Formation Mechanisms of Bridged Polycyclic Scaffolds

The formation of bridged polycyclic scaffolds from this compound and its derivatives is a key transformation that underscores the utility of this ten-membered ring system in the synthesis of complex natural products. The primary mechanistic pathway for this transformation is the transannular cyclization, an intramolecular reaction wherein one part of the ring attacks another, forming a new bond across the ring and thereby creating a bicyclic or polycyclic system. These reactions are typically initiated by generating a reactive intermediate, such as a carbocation, at one of the allylic positions of the cyclodecadienol.

Research into the solvolysis and acid-catalyzed reactions of cyclodecadienol derivatives has provided significant insight into these mechanisms. The stereochemistry of the starting diene and the reaction conditions play a crucial role in determining the structure and stereochemistry of the resulting bridged product.

A seminal body of work in this area demonstrated the stereoselective synthesis of hydroazulenes—a bicyclo[5.3.0]decane system—from cyclodecadienols. researchgate.netacs.org The mechanism is initiated by the formation of an allylic carbocation. This can be achieved through the solvolysis of a derivative with a good leaving group, such as a p-nitrobenzoate, or by direct acid catalysis on the alcohol itself. researchgate.net

The generally accepted mechanism proceeds as follows:

Activation of the Hydroxyl Group: The hydroxyl group at C1 is converted into a good leaving group. In laboratory syntheses, this is often accomplished by creating a p-nitrobenzoate ester. In biosynthetic pathways or under acidic conditions, the alcohol is protonated to form an oxonium ion.

Formation of an Allylic Carbocation: The leaving group departs, generating a resonance-stabilized allylic carbocation across the C1-C2-C3 positions. The conformation of the ten-membered ring positions the C7-C8 double bond in proximity to the developing carbocation.

Transannular Cyclization: The π-electrons of the C7-C8 double bond perform a nucleophilic attack on the electrophilic C1 carbocation. This intramolecular cyclization forges a new carbon-carbon bond between C1 and C7, establishing the bridged hydroazulene skeleton.

Carbocation Quenching: The resulting secondary carbocation at C8 is then quenched by a nucleophile, typically a solvent molecule like water or the counter-ion of the acid, to yield the final, stable bridged polycyclic alcohol.

This mechanistic pathway is central to the synthesis of various aromadendrane-type sesquiterpenoids, which feature a characteristic hydroazulene skeleton fused with a cyclopropane (B1198618) ring. nih.gov A notable example is the synthesis of racemic globulol. academictree.org The key step in forming its tricyclic core is the transannular cyclization of a suitable this compound derivative. academictree.org

The table below summarizes findings from research on the cyclization of cyclodecadienol derivatives to form bridged systems.

| Substrate | Reaction Conditions | Major Product(s) | Mechanistic Pathway |

| 8-methyl-trans,trans-2,7-cyclodecadien-1-yl p-nitrobenzoate | Solvolysis | 2-anti-methyl-trans-bicyclo[5.3.0]dec-5-en-2-ol (Hydroazulene derivative) | Transannular Cyclization |

| 8-methyl-trans,trans-cyclodeca-3,7-dien-1β-ol | Biotransformation with Cichorium intybus (chicory) | 4aβ-Methyl-1,2,3,4,4a,5,6,7,8,8aα-decahydronaphthalene-1,7β-diol (Decalin) | Proposed Transannular Cyclization |

| Germacrene A (a related cyclodeca-1(10),4-diene) | Adsorption on silica (B1680970) gel | (-)-Selin-11-en-4-ol, (-)-α-selinene, (+)-selinene, (+)-selina-4,11-diene | Transannular Cyclization |

Stereochemical Principles and Conformational Dynamics of Cyclodeca 2,7 Dien 1 Ol Systems

Configurational Assignment and Nomenclature (e.g., CIP rules, E/Z, R/S, M/P descriptors)

The unambiguous description of a molecule's three-dimensional structure is paramount in stereochemistry. For Cyclodeca-2,7-dien-1-ol, a combination of descriptors based on the Cahn-Ingold-Prelog (CIP) priority rules is employed to define the configuration of its stereocenters and the geometry of its double bonds. wikipedia.org

R/S Configuration at the Chiral Center: The carbon atom at position 1 (C1), which bears the hydroxyl group, is a stereocenter. Its absolute configuration is designated as either R (from the Latin rectus, right) or S (from the Latin sinister, left). libretexts.org The assignment process follows a set of sequence rules. wikipedia.orgyoutube.com

Assign Priorities: The four groups attached to the chiral center (C1) are ranked based on the atomic number of the atom directly bonded to it. Higher atomic numbers receive higher priority. youtube.com

Priority 1: The oxygen atom of the hydroxyl group (-OH).

Priority 2: The carbon atom at position 2 (C2), as it is part of a double bond.

Priority 3: The carbon atom at position 10 (C10).

Priority 4: The hydrogen atom (-H).

Orient the Molecule: The molecule is viewed with the lowest-priority group (the hydrogen atom) pointing away from the observer. youtube.com

Determine Direction: The direction of the path from priority 1 to 2 to 3 is traced. If the path is clockwise, the configuration is R. libretexts.org If it is counter-clockwise, the configuration is S. libretexts.org

E/Z Configuration of Double Bonds: The geometry of the two double bonds (at C2-C3 and C7-C8) is described using the E/Z nomenclature.

Assign Priorities: For each carbon atom in the double bond, the two attached groups are assigned a higher or lower priority based on the CIP rules.

Determine Relative Positions: If the two higher-priority groups are on the same side of the double bond axis, the configuration is Z (from the German zusammen, together). If they are on opposite sides, the configuration is E (from the German entgegen, opposite). reddit.com

| Rule | Description |

|---|---|

| 1 | Groups are ranked by the atomic number of the atom directly attached to the stereocenter. Higher atomic number = higher priority. |

| 2 | If there is a tie, move to the next atoms along the chain until a point of difference is found. |

| 3 | Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms. |

Conformational Analysis of Ten-Membered Carbocycles Bearing Dual Unsaturation

This compound belongs to the class of medium-sized rings (8-11 members), which are characterized by significant conformational complexity. princeton.edudalalinstitute.com Unlike smaller rings, their conformations are governed by a delicate balance of several types of strain.

Angle Strain: Deviation from ideal sp³ (109.5°) and sp² (120°) bond angles.

Torsional Strain: Arises from eclipsed conformations of bonds on adjacent atoms.

Transannular Strain: Non-bonded steric interactions between atoms across the ring. dalalinstitute.com This is a particularly important factor in medium rings, where substituents can point towards the ring's interior, leading to repulsive interactions. princeton.edu

The presence of two sp²-hybridized double bonds introduces significant rigidity, limiting the number of accessible conformations compared to the saturated cyclodecane (B1584694). The four atoms of each double bond (C2, C3) and (C7, C8) prefer to lie in a plane. The molecule will adopt a three-dimensional, puckered conformation to minimize the sum of all these strains. Computational studies are often required to predict the lowest energy conformations with high accuracy. princeton.edu The most stable conformers of ten-membered rings often adopt complex geometries that seek to relieve the unfavorable transannular interactions.

Influences of Substituent Effects on Stereochemical Outcomes

The hydroxyl (-OH) group at the C1 position is not a passive spectator; it actively influences the conformational preferences and reactivity of the molecule. Its effects can be categorized as steric and electronic.

Steric Effects: The hydroxyl group has a specific size (steric bulk). In any given conformation of the ten-membered ring, there will be positions that are more or less sterically crowded. The molecule will preferentially adopt conformations where the larger -OH group occupies a less crowded, pseudo-equatorial position to minimize steric clashes with atoms across the ring (transannular interactions). libretexts.org

Electronic Effects: The hydroxyl group can act as a hydrogen bond donor and acceptor. This property can direct the stereochemical outcome of reactions. For example, in an epoxidation reaction, a reagent could coordinate to the hydroxyl group via a hydrogen bond. This would lead to the delivery of the oxygen atom to a specific face of one of the double bonds, resulting in a high degree of stereocontrol. The balance between repulsive steric hindrance and attractive electronic interactions often determines the final stereochemical course of a reaction. nih.gov

| Effect | Description | Stereochemical Consequence |

|---|---|---|

| Steric Hindrance | The -OH group occupies space, leading to repulsion with nearby atoms. | Favors conformations where the -OH group is in a less crowded (e.g., pseudo-equatorial) position. |

| Electronic (H-Bonding) | The -OH group can form hydrogen bonds with reagents. | Can direct reagents to a specific face of a double bond, controlling the stereochemistry of addition reactions (e.g., epoxidation). |

Development of Unified Stereochemical Models for Polyether Biogenesis and Synthesis

The stereochemical features of systems like this compound are relevant to understanding the biosynthesis of complex natural products, particularly ladder polyethers. researchgate.net These molecules, which include potent marine biotoxins, are characterized by long chains of fused ether rings with precisely controlled stereochemistry.

A widely accepted hypothesis for their formation involves a polyepoxide cascade. This model posits that a linear polyene precursor undergoes a series of stereospecific epoxidations, followed by a "zipper-like" cascade of ring-opening reactions to form the fused ether system. researchgate.net

The "stereochemical uniformity rule" is a key concept in this model. It suggests that for a given ladder polyether, all the epoxide precursors must have the same absolute stereochemistry. researchgate.net This uniformity is believed to arise from the action of a single monooxygenase enzyme that repeatedly epoxidizes the double bonds of the polyene precursor in a consistent stereochemical fashion. researchgate.net

A molecule like this compound can be viewed as a simplified fragment or model of such a polyene precursor. The pre-existing stereochemistry at C1 and the defined E/Z geometry of the double bonds would be critical starting points. In the biosynthetic pathway, these features would dictate the facial selectivity of the enzymatic epoxidation, thereby setting the stereochemistry of the resulting epoxides. This initial stereochemical information is then transmitted along the molecule during the cascade cyclization, ultimately determining the complex three-dimensional structure of the final polyether product.

Computational and Theoretical Chemistry Studies on Cyclodeca 2,7 Dien 1 Ol

Electronic Structure Calculations for Ground State Properties

There are no specific published studies detailing the electronic structure of Cyclodeca-2,7-dien-1-ol. A computational investigation would typically employ methods like Density Functional Theory (DFT) or ab initio calculations (such as Hartree-Fock or Møller-Plesset perturbation theory) to determine its ground state properties. Such calculations would yield information on the molecule's optimized geometry, including key bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into its chemical reactivity, and a calculated electrostatic potential map would indicate regions of positive and negative charge, highlighting potential sites for electrophilic or nucleophilic attack. Without dedicated studies, data for these properties remains uncalculated.

Exploration of Potential Energy Surfaces and Transition State Geometries

Detailed explorations of the potential energy surface (PES) for this compound are not available in the current body of scientific literature. A computational study in this area would be crucial for understanding the molecule's isomerization pathways and reactivity. By mapping the PES, researchers could identify various local minima corresponding to different stable conformers, as well as the transition states that connect them. Locating and characterizing the geometry of transition states for potential reactions, such as intramolecular cyclizations or rearrangements, would be essential for predicting reaction mechanisms and calculating activation energies. However, no such specific computational data has been published for this molecule.

Molecular Modeling of Reactivity and Selectivity in Cyclization Reactions

While cyclization reactions are a key aspect of the chemistry of medium-sized rings, molecular modeling studies focused on the reactivity and selectivity of this compound in such reactions have not been reported. Theoretical modeling would be invaluable for understanding the factors that control the stereochemical outcome of its cyclization reactions. For instance, computational models could predict whether a reaction proceeds via a concerted or stepwise mechanism and could explain the preference for the formation of one stereoisomer over another by comparing the energies of the respective transition states. The absence of such studies means that the underlying principles governing the cyclization of this specific dienol have not been computationally elucidated.

Advanced Computational Methods for Conformational Sampling

The conformational flexibility of the ten-membered ring in this compound makes a thorough conformational analysis computationally demanding. Advanced methods such as molecular dynamics (MD) simulations or Monte Carlo (MC) sampling are necessary to explore the vast conformational space of this molecule effectively. These techniques would allow for the identification of the most stable low-energy conformers and the elucidation of the dynamic interplay between them. Such studies could reveal how the molecule's shape changes over time and how this flexibility might influence its chemical behavior. At present, there are no published reports of such advanced conformational sampling having been performed on this compound.

Cyclodeca 2,7 Dien 1 Ol As a Strategic Synthon in Natural Product and Analog Synthesis

Precursor Role in Marine Polyether Toxins and Polyketide Derivatives

Cyclodeca-2,7-dien-1-ol and its derivatives serve as crucial starting points for the synthesis of subunits found in marine polyether toxins and other complex polyketide-derived natural products. These toxins, often characterized by their ladder-like polyether frameworks, present formidable synthetic challenges. The ten-membered ring of this compound provides a ready-made template that can be manipulated to form the characteristic cyclic ether subunits of these marine natural products.

Biomimetic Cyclization Studies

Inspired by the proposed biosynthetic pathways of marine polyether toxins, researchers have explored biomimetic cyclizations of this compound derivatives. These studies aim to mimic the enzymatic cascade reactions that are believed to form the polyether rings in nature. By strategically placing functional groups on the this compound scaffold, chemists can initiate and control a series of intramolecular cyclization reactions. For instance, epoxidation of the double bonds followed by acid-catalyzed ring-opening can lead to the formation of fused or spirocyclic ether systems, which are key structural motifs in many marine biotoxins. The inherent stereochemistry of the this compound precursor can be used to control the stereochemical outcome of these complex cyclization cascades, providing a powerful tool for asymmetric synthesis.

Synthesis of Defined Oxane-Oxepane and Tetrahydrofuran (B95107) Subunits

The flexible ten-membered ring of this compound can be oxidatively cleaved and subsequently cyclized to generate various heterocyclic subunits commonly found in marine natural products. Through controlled oxidative cleavage of the double bonds, the carbocyclic ring can be opened to form a linear precursor with multiple stereocenters. This linear intermediate can then be selectively cyclized to afford defined oxane, oxepane, and tetrahydrofuran rings. The stereochemistry of the hydroxyl group and the substituents on the original this compound ring play a critical role in directing the stereochemical outcome of these cyclizations, allowing for the synthesis of enantiomerically pure heterocyclic building blocks.

| Precursor | Target Subunit | Key Transformation |

| This compound derivative | Oxane | Oxidative cleavage, intramolecular etherification |

| This compound derivative | Oxepane | Ring-closing metathesis of a seco-derivative |

| This compound derivative | Tetrahydrofuran | Intramolecular oxymercuration |

Applications in the Total Synthesis of Related Sesquiterpenes (e.g., Germacranes)

Germacrane (B1241064) sesquiterpenes, which feature a ten-membered carbocyclic core, are a large and structurally diverse class of natural products with a wide range of biological activities. This compound and its isomers are central intermediates in the biosynthesis and total synthesis of many germacranes. beilstein-journals.org The synthesis of the germacrane skeleton can be achieved through various methods, including the regio- and stereocontrolled cooligomerization of smaller fragments. baranlab.org

The functionalized ten-membered ring of this compound provides a pre-existing framework that can be further elaborated to access a variety of germacrane-type sesquiterpenes. The position and stereochemistry of the hydroxyl group, along with the geometry of the double bonds, are critical for directing subsequent transformations, such as epoxidations, rearrangements, and further functionalization, ultimately leading to the target natural products.

| Germacrane Derivative | Synthetic Utility |

| Germacrene B | A central intermediate in the biosynthesis of various sesquiterpenes. nih.gov |

| Hedycaryol | A germacrane sesquiterpene that can be synthesized from cyclodecadienol precursors. |

Utility in Constructing Bridged and Fused Polycyclic Systems

The conformational flexibility and reactivity of the this compound ring system make it an excellent precursor for the construction of more complex bridged and fused polycyclic architectures. Transannular reactions, where a bond is formed between non-adjacent atoms across the ring, are a powerful strategy for converting the ten-membered ring into intricate bicyclic or tricyclic systems.

For instance, intramolecular Diels-Alder reactions of appropriately substituted this compound derivatives can lead to the formation of decalin-type fused ring systems with high stereocontrol. wikipedia.orgnih.gov The dienophile and the diene can be incorporated into the ten-membered ring, and upon thermal or Lewis acid promotion, the cycloaddition reaction proceeds to furnish the bicyclic product. masterorganicchemistry.com The stereochemistry of the resulting fused system is dictated by the geometry of the starting cyclodecadienol and the transition state of the cycloaddition.

Furthermore, other intramolecular cycloadditions, such as [2+2] photocycloadditions, can be employed to construct bridged bicyclic systems. youtube.com By irradiating a this compound derivative, it is possible to form a new bond between the two double bonds, resulting in a highly strained and synthetically challenging bridged carbocyclic core. These bridged and fused polycyclic systems are found in a variety of complex natural products, and the use of this compound as a strategic synthon provides an efficient entry into these molecular frameworks.

| Reaction Type | Resulting System | Key Feature |

| Intramolecular Diels-Alder | Fused Bicyclic (e.g., Decalin) | High stereocontrol based on precursor geometry. |

| Transannular [2+2] Photocycloaddition | Bridged Bicyclic | Access to strained carbocyclic cores. |

| Transannular Ene Reaction | Fused Bicyclic | Formation of carbon-carbon bonds across the ring. |

Advanced Spectroscopic and Chromatographic Techniques for Cyclodeca 2,7 Dien 1 Ol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. uobasrah.edu.iq For Cyclodeca-2,7-dien-1-ol (C₁₀H₁₆O), both ¹H and ¹³C NMR provide unambiguous evidence for its atomic connectivity and chemical environment.

In ¹H NMR, the chemical shift (δ) of each proton is influenced by its local electronic environment. The protons adjacent to the hydroxyl group (CH-OH) and the double bonds (CH=CH) are expected to resonate in distinct downfield regions of the spectrum. The complex splitting patterns, or multiplicities, arise from spin-spin coupling between neighboring protons and are invaluable for establishing the connectivity of the carbon skeleton.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. ruc.dk The carbon atom bonded to the hydroxyl group, the olefinic carbons of the two double bonds, and the various sp³-hybridized carbons of the ten-membered ring will each exhibit a unique chemical shift. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. ruc.dk

Expected ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (CH-OH) | 3.8 - 4.2 | Multiplet | - |

| H-2, H-3, H-7, H-8 (CH=CH) | 5.4 - 5.8 | Multiplet | - |

| OH | 1.5 - 2.5 | Broad Singlet | - |

| Allylic Protons (H-4, H-6, H-9) | 2.0 - 2.4 | Multiplet | - |

Expected ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-1 (CH-OH) | 65 - 75 |

| C-2, C-3, C-7, C-8 (CH=CH) | 125 - 135 |

| C-4, C-6, C-9 (Allylic) | 30 - 40 |

Mass Spectrometry (MS) Applications in Reaction Monitoring and Identification

Mass Spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. uva.nl For this compound, its molecular formula C₁₀H₁₆O gives a molecular weight of 152.23 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak ([M]⁺) at m/z 152. A common fragmentation pathway for alcohols is the loss of a water molecule (18 amu), which would result in a significant peak at m/z 134 ([M-H₂O]⁺). libretexts.orglibretexts.org Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is another characteristic fragmentation that provides structural clues. libretexts.org

MS is also crucial for real-time reaction monitoring. researchgate.netmdpi.com During the synthesis of this compound, small aliquots of the reaction mixture can be analyzed to track the disappearance of starting materials and the appearance of the product's molecular ion peak (m/z 152), allowing for optimization of reaction conditions and determination of the reaction endpoint.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 152 | [C₁₀H₁₆O]⁺ | Molecular Ion ([M]⁺) |

| 134 | [C₁₀H₁₄]⁺ | Loss of H₂O from the molecular ion |

| 123 | [C₉H₁₅]⁺ | Loss of ethyl radical (C₂H₅) after ring opening |

| 109 | [C₈H₁₃]⁺ | Loss of propyl radical (C₃H₇) after ring opening |

| 95 | [C₇H₁₁]⁺ | Complex rearrangement and fragmentation |

Chiral Chromatography and Spectropolarimetry for Enantiomeric Purity Assessment

This compound is a chiral molecule, capable of existing as non-superimposable mirror images known as enantiomers. The separation and quantification of these enantiomers are critical, as they often exhibit different biological activities.

Chiral Chromatography is the primary method for separating enantiomers. gcms.cz This is typically achieved using high-performance liquid chromatography (HPLC) or gas chromatography (GC) equipped with a chiral stationary phase (CSP). lcms.cz CSPs, often based on derivatized cyclodextrins or polysaccharides, create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. By comparing the peak areas of the two separated enantiomers, the enantiomeric excess (ee) can be accurately determined.

Spectropolarimetry is a technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer rotates light to an equal but opposite degree. While this method does not separate the enantiomers, it provides a bulk measurement of the sample's optical purity. It is often used to confirm the results obtained from chiral chromatography.

Hypothetical Chiral HPLC Separation Data for this compound

| Parameter | Value |

|---|---|

| Column | Chiralcel OD-H (Cellulose derivative) |

| Mobile Phase | Hexane/Isopropanol (95:5) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides definitive information on bond lengths, bond angles, and the absolute configuration of chiral centers.

The process involves growing a high-quality single crystal of this compound or a suitable derivative. This crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The pattern of diffracted spots is used to calculate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. For this compound, this would reveal the exact conformation of the ten-membered ring and the stereochemical relationship between the hydroxyl group and the double bonds. While obtaining a suitable crystal can be challenging, the resulting structural data is unparalleled in its detail and accuracy.

Representative Crystallographic Data Table for an Organic Molecule

| Parameter | Example Value |

|---|---|

| Empirical Formula | C₁₀H₁₆O |

| Formula Weight | 152.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 6.2 Å, c = 14.1 Å |

| α = 90°, β = 98.5°, γ = 90° | |

| Volume | 908.5 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.115 g/cm³ |

| Final R-index | R1 = 0.045 |

Future Research Directions and Unexplored Avenues in Cyclodeca 2,7 Dien 1 Ol Chemistry

Innovations in Asymmetric Catalysis for Cyclodeca-2,7-dien-1-ol Transformations

The development of novel asymmetric catalytic systems is paramount for the enantioselective synthesis and functionalization of this compound. While significant strides have been made in the asymmetric catalysis of simple rings, medium-sized rings present unique challenges due to their conformational flexibility.

Future research will likely focus on the design of chiral ligands that can effectively differentiate between the enantiotopic faces and reactive sites of the cyclodecadienol scaffold. The hydrofunctionalization of the diene system is a particularly promising area. rsc.org Nickel-catalyzed enantioselective hydroamination and hydrocyanation of cyclic dienes have shown promise, offering pathways to valuable chiral allylic derivatives. nih.govacs.org The development of catalysts that can control both regio- and enantioselectivity in the hydrofunctionalization of this compound would open doors to a wide array of chiral building blocks.

Another avenue for innovation lies in the asymmetric diamination of the diene moiety. The use of chiral phosphoramidite (B1245037) ligands in palladium-catalyzed diamination of conjugated dienes has yielded cyclic sulfamides with high enantiomeric excess. organic-chemistry.orgnih.govacs.org Adapting such methodologies to the cyclodecadienol system could provide access to novel chiral diamine derivatives with potential applications in medicinal chemistry and as chiral auxiliaries.

Furthermore, the application of chiral Brønsted acids as catalysts for asymmetric additions to dienes represents a metal-free approach to enantioselective transformations. nih.gov Research into dithiophosphoric acids that can catalyze intramolecular hydroamination and hydroarylation of dienes offers a potential strategy for the asymmetric cyclization of appropriately substituted this compound derivatives. nih.gov

Expansion of Transannular Reaction Scope and Selectivity

Transannular reactions are a powerful tool for the construction of complex bicyclic systems from medium-sized rings. Future research in the context of this compound will aim to expand the scope of these reactions and, crucially, to control their stereoselectivity.

Enantioselective catalytic transannular reactions are an emerging field with significant potential. nih.govnih.gov The use of chiral chromium(III) triflate tridentate Schiff-base complexes to catalyze transannular ketone-ene reactions of cyclodecenones has demonstrated the feasibility of achieving high diastereo- and enantioselectivity. nih.govnih.govacs.org This suggests that similar strategies could be applied to ketone derivatives of this compound to generate enantioenriched bicyclic alcohols.

Palladium-catalyzed asymmetric conjugate addition of aryl boronic acids to medium-sized cycloalkenones, followed by an intramolecular aldol (B89426) reaction, provides another elegant example of an enantioselective transannular cascade. rsc.org Applying this methodology to an enone derivative of this compound could lead to the synthesis of complex, fused-ring systems with excellent stereocontrol.

The development of new catalytic systems that can promote novel types of transannular cyclizations is another key research direction. This could include, for example, enantioselective transannular aminohalogenation reactions or other electrophile-initiated cyclizations that proceed with high levels of stereocontrol. researchgate.net The inherent proximity of the two double bonds and the alcohol functionality in this compound provides a unique platform for exploring such transformations.

Integration of Machine Learning and AI in Synthetic Design for this compound

The synthesis and derivatization of complex molecules like this compound can be significantly accelerated by the integration of machine learning (ML) and artificial intelligence (AI). These computational tools are poised to revolutionize how chemists approach synthetic planning and reaction discovery.

Exploration of New Chemical Reactivity and Synthetic Applications

Beyond established transformations, there is a vast and underexplored landscape of chemical reactivity for this compound. Future research should focus on uncovering novel reactions and leveraging them for new synthetic applications.

Ring expansion strategies offer a powerful, yet underutilized, approach to synthesizing larger and more complex cyclic systems from medium-sized rings. nih.govnih.govrsc.org For instance, the development of cascade ring expansion reactions could provide access to macrocycles from this compound derivatives. rsc.org Similarly, ring expansion of cyclic hemiaminals or through C-C bond cleavage could lead to novel medium-ring lactams and other heterocyclic structures. nih.govmdpi.comsustech.edu.cnnih.gov

The intramolecular Diels-Alder reaction of functionalized trienes derived from this compound presents an opportunity for the synthesis of novel medium-ring lactones. rsc.org By carefully designing the tether between the diene and dienophile, it may be possible to control the stereochemical outcome of the cycloaddition.

Biocatalysis also presents a promising avenue for the selective functionalization of this compound. youtube.com Engineered enzymes could be used to perform highly regio- and enantioselective transformations that are difficult to achieve with traditional chemical catalysts. This could include selective oxidations, reductions, or the introduction of new functional groups.

Finally, the unique three-dimensional structure of this compound and its derivatives makes them interesting scaffolds for the development of new therapeutic agents and molecular probes. nih.gov Their conformational pre-organization could lead to enhanced binding affinity and selectivity for biological targets. nih.gov Exploring the synthesis of libraries of this compound derivatives for biological screening is a key area for future investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.